molecular formula C17H14FN3O4 B1412715 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 2088941-77-7

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Cat. No. B1412715
CAS RN: 2088941-77-7
M. Wt: 343.31 g/mol
InChI Key: PXPFZNKZQHQIIQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of complex heterocyclic compounds, including those with benzoic acid methyl ester components, have been explored to improve the stability and functional properties of azo dyes. These modifications enhance their pH stability and introduce specific photophysical properties beneficial for various applications, such as dyes and pigments (Wang et al., 2018).
  • Novel synthetic pathways have been developed for creating fluoropyridines, which are crucial in pharmaceuticals and agrochemicals. The use of fluoroallylic alcohols in the synthesis demonstrates innovative approaches to incorporating fluorine into complex organic molecules, offering insights into the manipulation of molecular structure for desired physical and chemical properties (Wittmann et al., 2006).

Application in Material Science

  • The development of alcohol-soluble conjugated polymers incorporating pyridine units, as seen in research on cathode interfacial layers for polymer solar cells, showcases the application of such compounds in enhancing the efficiency of energy devices. The incorporation of fluoro and pyridine groups into polymers for electronic applications highlights the versatility and potential of these compounds in material science and engineering (Chen et al., 2017).

Bioorganic and Medicinal Chemistry

  • Research into fluorine-18 labeled compounds for potential use in radiopharmaceuticals demonstrates the critical role of fluorinated compounds in diagnostic medicine. The synthesis and evaluation of these compounds provide valuable information for developing new diagnostic tools and treatments (Lang et al., 1999).
  • The exploration of benzoic acid derivatives and their inhibitory effects on carbonic anhydrase isoforms reveal significant potential in designing novel therapeutic agents. Such studies contribute to understanding how subtle changes in molecular structure can impact biological activity and drug efficacy (Carta et al., 2013).

properties

IUPAC Name

methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFZNKZQHQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
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4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Reactant of Route 6
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

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